7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is classified as a member of the imidazo[1,2-a]pyridine family. It features a fused bicyclic structure composed of an imidazole ring and a pyridine ring. The compound is characterized by the presence of chlorine atoms at the 7 and 2 positions and an aldehyde group at the 3 position, making it a subject of interest in medicinal chemistry and material science due to its potential biological activities and synthetic utility.
The synthesis of 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes:
This multi-step approach allows for the introduction of functional groups that enhance the compound's reactivity and biological activity.
The molecular formula of 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is CHClNO, with a molecular weight of 229.06 g/mol. The compound's structure can be described as follows:
The structural characteristics contribute to its chemical reactivity and interaction with biological targets .
7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine participates in various chemical reactions:
These reactions highlight the compound's versatility for further functionalization in synthetic chemistry.
The physical and chemical properties of 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine include:
Property | Value |
---|---|
Molecular Formula | CHClNO |
Molecular Weight | 229.06 g/mol |
IUPAC Name | 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI Key | BQWAQGWXZLGSKM-UHFFFAOYSA-N |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in different fields .
7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine has several notable applications:
Research continues into optimizing its synthesis and exploring its full range of applications in scientific research and industry .
The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused 5-6 bicyclic ring with nitrogen atoms at positions 1 and 3. This framework combines the electronic properties of imidazole with the stability of pyridine, enabling diverse interactions with biological targets. Its planar structure facilitates π-stacking and hydrogen bonding, while the electron-rich imidazole ring enhances binding affinity to enzymes and receptors. Historically, the IP core has served as a versatile template for drug design, yielding compounds with optimized pharmacokinetic profiles and target specificity across therapeutic areas [1] [2] [5].
The therapeutic relevance of IP derivatives spans over five decades. Early breakthroughs included zolimidine (gastroprotective agent), alpidem (anxiolytic), and the globally marketed sedative-hypnotic zolpidem. These drugs demonstrated the scaffold’s adaptability to central nervous system (CNS) and gastrointestinal targets. Zolpidem, for instance, exploits the IP core to selectively agonize GABA_A receptors α1-subunits, minimizing myorelaxant effects associated with benzodiazepines. More recently, telacebec (Q203), an IP amide derivative, emerged as a clinical-stage antitubercular agent (Phase IIa) targeting cytochrome bcc complex in Mycobacterium tuberculosis. Its efficacy against multidrug-resistant TB (MDR-TB) underscores the scaffold’s modern applicability [1] [5].
Table 1: Clinically Utilized Imidazo[1,2-a]pyridine Derivatives
Compound | Therapeutic Class | Key Indication | Structural Features |
---|---|---|---|
Zolpidem | Sedative-hypnotic | Insomnia | 2-Methyl-6-methylimidazo[1,2-a]pyridine |
Alpidem | Anxiolytic | Anxiety disorders | 6-Chloro-2-phenyl derivative |
Zolimidine | Gastroprotective | Gastric ulcers | 2-[(4-Methoxybenzyl)sulfinyl] group |
Telacebec (Q203) | Antitubercular | MDR/XDR-TB | N-(adamantan-2-yl)carboxamide |
Halogenation, particularly chlorination, is a strategic modification in IP chemistry. Chlorine atoms influence bioactive molecules through three primary mechanisms:
The synthesis of 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exemplifies this strategy. Its bifunctional reactivity (chloromethyl group + chloroaromatic ring) enables divergent derivatization, serving as a key intermediate for antimycobacterial and antiparasitic agents [3] [9].
The pharmacological behavior of IP derivatives is exquisitely sensitive to substituent positioning and functionalization:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7